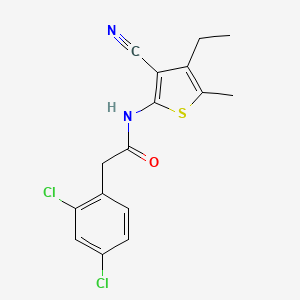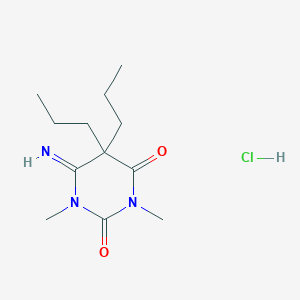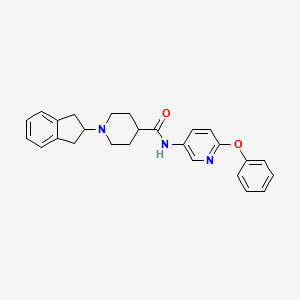
diethyl 1,3-adamantanedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1,3-adamantanedicarboxylate is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is a derivative of adamantane, which is a polycyclic hydrocarbon with a diamond-like structure. This compound has two carboxylate groups attached to the adamantane core, making it a dicarboxylate derivative. This compound has been studied for its potential use in various fields, including pharmaceuticals, materials science, and catalysis.
Mecanismo De Acción
The mechanism of action of diethyl 1,3-adamantanedicarboxylate is not fully understood. However, studies have shown that this compound has the ability to form hydrogen bonds with other molecules, which may contribute to its drug delivery properties. In addition, this compound has been shown to have a high affinity for metal ions, which may contribute to its potential use in catalysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, studies have shown that this compound is relatively non-toxic and does not have significant adverse effects on cells or tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of diethyl 1,3-adamantanedicarboxylate in lab experiments is its ability to encapsulate drugs and protect them from degradation. This compound also has the potential to be used as a building block for the synthesis of new materials. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for the study of diethyl 1,3-adamantanedicarboxylate. One potential direction is the development of new drug delivery systems using this compound. Another direction is the synthesis of new materials using this compound as a building block. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in catalysis.
Métodos De Síntesis
The synthesis of diethyl 1,3-adamantanedicarboxylate involves the reaction of 1,3-dibromoadamantane with diethyl malonate in the presence of a base, such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the diethyl malonate acts as a nucleophile and replaces one of the bromine atoms on the 1,3-dibromoadamantane. The resulting intermediate is then deprotonated to form this compound.
Aplicaciones Científicas De Investigación
Diethyl 1,3-adamantanedicarboxylate has been studied for its potential use in various scientific fields. In pharmaceutical research, this compound has been investigated for its potential as a drug delivery system. Due to its unique structure, this compound has the ability to encapsulate drugs and protect them from degradation. This compound has also been studied for its potential use as a scaffold for the development of new drugs.
In materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials. This compound has been used to synthesize metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis.
Propiedades
IUPAC Name |
diethyl adamantane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-3-19-13(17)15-6-11-5-12(7-15)9-16(8-11,10-15)14(18)20-4-2/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRWOWJDQSYJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-fluorobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylic acid](/img/structure/B6016571.png)
![5-(2-furyl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6016578.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6016583.png)
![N-[(1-{[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6016590.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-(2-methoxyethyl)piperidine](/img/structure/B6016591.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B6016599.png)
![methyl 2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6016607.png)
![6-(4-chlorophenyl)-3-[(4-isopropyl-1-piperazinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6016614.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({methyl[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6016616.png)


![1-(2,2-dimethylpropyl)-3-hydroxy-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6016643.png)

